molecular formula C11H9NO4 B1455943 3-Hydroxy-6-methoxyquinoline-4-carboxylic acid CAS No. 857758-51-1

3-Hydroxy-6-methoxyquinoline-4-carboxylic acid

Cat. No.: B1455943
CAS No.: 857758-51-1
M. Wt: 219.19 g/mol
InChI Key: UGVQHOLUIMHXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-6-methoxyquinoline-4-carboxylic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C11H9NO4, is characterized by a quinoline core substituted with hydroxy, methoxy, and carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methoxyquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and methoxy groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and quantity .

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products Formed:

Scientific Research Applications

3-Hydroxy-6-methoxyquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
  • 6-Methoxyquinoline-4-carboxylic acid
  • 4-Hydroxy-6-methylquinoline-3-carboxylic acid

Comparison: 3-Hydroxy-6-methoxyquinoline-4-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

3-hydroxy-6-methoxyquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-8-7(4-6)10(11(14)15)9(13)5-12-8/h2-5,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVQHOLUIMHXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Chloro-2-oxo-propionic acid (11.46 g, 91.10 mmol, 1.61 eq) is added portionwise at room temperature to a stirred solution of 5-methoxy-1H-indole-2,3-dione (10.0 g, 56.45 mmol, 1.0 eq) and potassium hydroxide (30.5 g, 543.6 mmol, 9.6 eq) in water (60 mL). After 6 days stirring at room temperature, a solution of sodium hydrogen sulfite (2.3 g, 22.10 mmol, 0.4 eq) in water (4 mL) is added and the reaction mixture is acidified by the addition of concentrated hydrochloric acid (12N, 30 mL). The resulting yellow precipitate is collected by filtration, washed successively with a saturated sulfur dioxide aqueous solution and water, then purified by column chromatography (silica gel, eluent: ethyl acetate:acetonitrile:methanol, 70:5:5, v/v/v) to afford 3-hydroxy-6-methoxyquinoline-4-carboxylic acid as a light brown solid (2.66 g, 21% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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